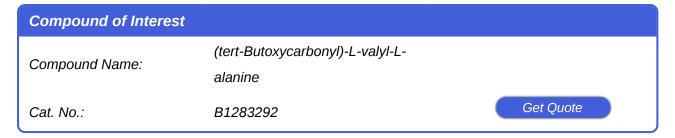


Technical Guide: Chemical Properties and Applications of (tert-Butoxycarbonyl)-L-valyl-L-alanine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(tert-Butoxycarbonyl)-L-valyl-L-alanine, commonly referred to as Boc-Val-Ala-OH, is a protected dipeptide of significant interest in the fields of medicinal chemistry and drug development. Comprising the amino acids L-valine and L-alanine, its N-terminus is protected by a tert-butoxycarbonyl (Boc) group. This protective group strategy is fundamental in peptide synthesis, preventing unwanted side reactions at the N-terminus while allowing for carboxyl group activation and peptide bond formation.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of Boc-Val-Ala-OH, with a particular focus on its role as a cleavable linker in antibody-drug conjugates (ADCs).

Chemical and Physical Properties

The chemical and physical properties of Boc-Val-Ala-OH and its constituent protected amino acids are summarized below. These properties are crucial for its handling, synthesis, and application in various chemical processes.



Properties of (tert-Butoxycarbonyl)-L-valyl-L-alanine

Property	Value	Reference
Molecular Formula	C13H24N2O5	[1][2]
Molecular Weight	288.34 g/mol	[1][2]
CAS Number	70396-18-8	[1]
Appearance	White to off-white solid (presumed)	
Storage Temperature	-20°C	[1]

Properties of Constituent Protected Amino Acids

Property	Boc-L-valine	Boc-L-alanine
Molecular Formula	C10H19NO4	C8H15NO4
Molecular Weight	217.26 g/mol	189.21 g/mol [3]
Melting Point	77-80 °C	78 - 85 °C[3]
Optical Rotation [α]20/D	-6.2±0.5°, c = 1% in acetic acid	-25 ± 2° (c=1 in AcOH)[3]
Solubility	Soluble in organic solvents	Soluble in DMSO, Methanol[4]
Appearance	Solid	White to off-white crystalline powder[3]

Spectral Data

Spectral analysis is essential for the structural confirmation of Boc-Val-Ala-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A proton (¹H) NMR spectrum for Boc-Val-Ala-OH is available from commercial suppliers, which can be used to confirm the presence of both valine and alanine residues, as well as the Boc protecting group.[1] The characteristic chemical shifts for the protons of the Boc group, the alpha-protons of the amino acid residues, and the side chains of valine and alanine would be expected.



- Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H and C=O stretching vibrations of the amide bond, the C=O stretching of the carboxylic acid and the urethane of the Boc group.
- Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak [M+H]⁺ expected at m/z 289.34.

Experimental Protocols Synthesis of (tert-Butoxycarbonyl)-L-valyl-L-alanine

The synthesis of Boc-Val-Ala-OH is typically achieved through a peptide coupling reaction between N-terminally protected Boc-L-valine and C-terminally protected L-alanine, followed by deprotection of the C-terminus. A common laboratory-scale procedure is outlined below.

Materials:

- Boc-L-valine
- L-alanine methyl ester hydrochloride
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
- Dichloromethane (DCM)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- 1M Hydrochloric acid (HCl)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)



- Lithium hydroxide (LiOH)
- Methanol (MeOH)
- Water

Procedure:

- · Peptide Coupling:
 - Dissolve Boc-L-valine (1.0 eq) and L-alanine methyl ester hydrochloride (1.0 eq) in DCM.
 - Add HOBt (1.1 eq) and EDC (1.1 eq) to the solution.
 - Cool the reaction mixture to 0 °C in an ice bath.
 - Add DIPEA or TEA (2.2 eq) dropwise to the mixture.
 - Allow the reaction to warm to room temperature and stir overnight.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1M
 HCI, saturated aqueous NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-L-valyl-L-alanine methyl ester.
 - Purify the crude product by column chromatography on silica gel.
- Saponification (C-terminal Deprotection):
 - Dissolve the purified Boc-L-valyl-L-alanine methyl ester in a mixture of MeOH and water.
 - Add LiOH (1.5 eq) and stir at room temperature.
 - Monitor the reaction by TLC until the starting material is consumed.
 - Concentrate the reaction mixture under reduced pressure to remove the methanol.



- Dilute the residue with water and acidify to pH 2-3 with 1M HCl.
- Extract the product with EtOAc.
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-Val-Ala-OH.

Applications in Drug Development Cleavable Linker in Antibody-Drug Conjugates (ADCs)

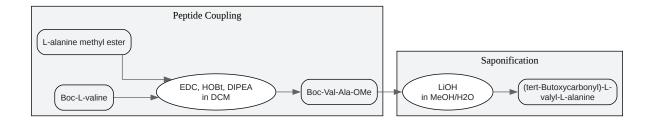
A primary application of Boc-Val-Ala-OH is as a precursor to the Val-Ala dipeptide linker used in ADCs.[1] ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker connecting the antibody and the cytotoxic payload is a critical component of the ADC's design, influencing its stability, efficacy, and safety.

The Val-Ala linker is designed to be stable in systemic circulation but susceptible to cleavage by lysosomal proteases, such as cathepsin B, which are abundant in the intracellular environment of tumor cells.[1] Upon internalization of the ADC into the target cancer cell, the Val-Ala linker is cleaved, releasing the cytotoxic payload and inducing cell death.

The use of the Val-Ala linker has been shown to be advantageous in ADCs with lipophilic payloads, as it possesses higher hydrophilicity compared to other dipeptide linkers like Val-Cit, which can help to mitigate aggregation issues.[5]

Visualizations Synthesis Workflow



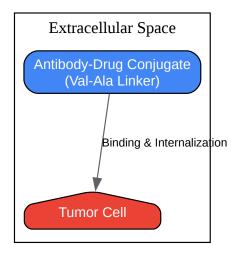


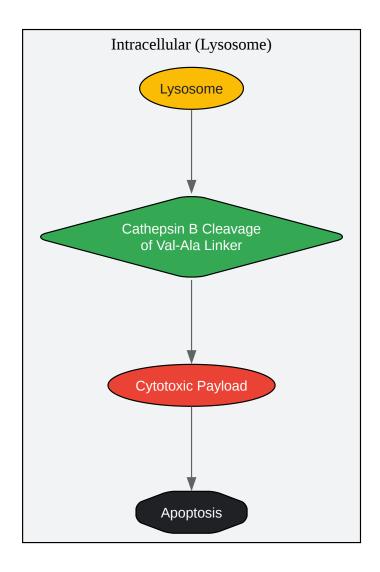
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Caption: Workflow for the synthesis of (tert-Butoxycarbonyl)-L-valyl-L-alanine.

ADC Mechanism of Action







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